Cas no 2229276-88-2 (4-fluoro-1-methyl-2-(2-nitroethyl)benzene)

4-Fluoro-1-methyl-2-(2-nitroethyl)benzene is a fluorinated aromatic compound featuring a nitroethyl substituent, making it a valuable intermediate in organic synthesis. Its structure combines electron-withdrawing (fluoro and nitro) and electron-donating (methyl) groups, enabling diverse reactivity in substitution and reduction reactions. The nitroethyl moiety offers potential for further functionalization, such as conversion to amines or other derivatives. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated aromatics are often employed to modulate biological activity and metabolic stability. High purity grades ensure consistent performance in synthetic applications. Proper handling is advised due to the nitro group's potential sensitivity.
4-fluoro-1-methyl-2-(2-nitroethyl)benzene structure
2229276-88-2 structure
商品名:4-fluoro-1-methyl-2-(2-nitroethyl)benzene
CAS番号:2229276-88-2
MF:C9H10FNO2
メガワット:183.179605960846
CID:6005062
PubChem ID:165968688

4-fluoro-1-methyl-2-(2-nitroethyl)benzene 化学的及び物理的性質

名前と識別子

    • 4-fluoro-1-methyl-2-(2-nitroethyl)benzene
    • EN300-1808981
    • 2229276-88-2
    • インチ: 1S/C9H10FNO2/c1-7-2-3-9(10)6-8(7)4-5-11(12)13/h2-3,6H,4-5H2,1H3
    • InChIKey: QKDQJJVJYRSCCN-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(C)=C(C=1)CC[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 183.06955672g/mol
  • どういたいしつりょう: 183.06955672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 45.8Ų

4-fluoro-1-methyl-2-(2-nitroethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1808981-0.5g
4-fluoro-1-methyl-2-(2-nitroethyl)benzene
2229276-88-2
0.5g
$946.0 2023-09-19
Enamine
EN300-1808981-10g
4-fluoro-1-methyl-2-(2-nitroethyl)benzene
2229276-88-2
10g
$4236.0 2023-09-19
Enamine
EN300-1808981-5.0g
4-fluoro-1-methyl-2-(2-nitroethyl)benzene
2229276-88-2
5g
$2858.0 2023-05-23
Enamine
EN300-1808981-1.0g
4-fluoro-1-methyl-2-(2-nitroethyl)benzene
2229276-88-2
1g
$986.0 2023-05-23
Enamine
EN300-1808981-0.05g
4-fluoro-1-methyl-2-(2-nitroethyl)benzene
2229276-88-2
0.05g
$827.0 2023-09-19
Enamine
EN300-1808981-10.0g
4-fluoro-1-methyl-2-(2-nitroethyl)benzene
2229276-88-2
10g
$4236.0 2023-05-23
Enamine
EN300-1808981-0.25g
4-fluoro-1-methyl-2-(2-nitroethyl)benzene
2229276-88-2
0.25g
$906.0 2023-09-19
Enamine
EN300-1808981-1g
4-fluoro-1-methyl-2-(2-nitroethyl)benzene
2229276-88-2
1g
$986.0 2023-09-19
Enamine
EN300-1808981-0.1g
4-fluoro-1-methyl-2-(2-nitroethyl)benzene
2229276-88-2
0.1g
$867.0 2023-09-19
Enamine
EN300-1808981-2.5g
4-fluoro-1-methyl-2-(2-nitroethyl)benzene
2229276-88-2
2.5g
$1931.0 2023-09-19

4-fluoro-1-methyl-2-(2-nitroethyl)benzene 関連文献

4-fluoro-1-methyl-2-(2-nitroethyl)benzeneに関する追加情報

4-Fluoro-1-Methyl-2-(2-Nitroethyl)Benzene: A Comprehensive Overview

4-Fluoro-1-methyl-2-(2-nitroethyl)benzene, also known by its CAS registry number CAS No. 2229276-88-2, is a chemically synthesized aromatic compound with a unique structure that combines fluorine, methyl, and nitroethyl substituents on a benzene ring. This compound has garnered attention in various fields, including pharmaceutical research, materials science, and environmental chemistry, due to its versatile properties and potential applications.

The molecular structure of 4-fluoro-1-methyl-2-(2-nitroethyl)benzene consists of a benzene ring with three substituents: a fluorine atom at the para position, a methyl group at the ortho position, and a nitroethyl group at the meta position. This arrangement imparts distinct electronic and steric effects, making the compound highly reactive under certain conditions. Recent studies have explored the influence of these substituents on the compound's reactivity and stability, particularly in the context of its use as an intermediate in organic synthesis.

One of the most significant advancements in understanding this compound comes from its application in drug design. Researchers have utilized 4-fluoro-1-methyl-2-(2-nitroethyl)benzene as a building block for developing bioactive molecules targeting various therapeutic areas. For instance, its ability to act as a precursor for nitration reactions has been exploited in creating novel anti-inflammatory agents. The integration of fluorine into the structure enhances lipophilicity and improves drug absorption profiles, making it a valuable asset in medicinal chemistry.

In addition to its role in pharmaceuticals, this compound has found utility in materials science. Recent investigations have highlighted its potential as a precursor for synthesizing advanced polymers and high-performance materials. The nitro group's reactivity allows for controlled polymerization processes, leading to materials with tailored mechanical and thermal properties. This dual functionality underscores the compound's versatility across multiple disciplines.

The synthesis of 4-fluoro-1-methyl-2-(2-nitroethyl)benzene typically involves multi-step organic reactions, including Friedel-Crafts alkylation and nitration processes. Modern methodologies have optimized these steps to enhance yield and purity, often employing catalytic systems or microwave-assisted techniques. These advancements not only improve production efficiency but also align with green chemistry principles by minimizing waste and energy consumption.

From an environmental perspective, understanding the fate and transport of CAS No. 2229276-88-2 in natural systems is crucial. Recent studies have assessed its biodegradation potential and toxicity profiles under various conditions. Findings indicate that while the compound exhibits moderate persistence in aquatic environments, it does not pose significant acute toxicity risks to aquatic organisms at environmentally relevant concentrations.

In conclusion, 4-fluoro-1-methyl-2-(2-nitroethyl)benzene, with its unique structural features and diverse applications, remains a focal point for scientific research. Its role as an intermediate in drug development, material synthesis, and environmental studies highlights its importance across multiple domains. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to contribute significantly to future innovations in chemistry and related fields.

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